Benzenamine, N,N-diethyl-4-(2-nitro-1-phenylethyl)-
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Overview
Description
Benzenamine, N,N-diethyl-4-(2-nitro-1-phenylethyl)- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzenamine core substituted with diethyl groups and a nitro-phenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-diethyl-4-(2-nitro-1-phenylethyl)- typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-diethyl-4-(2-nitro-1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Benzenamine, N,N-diethyl-4-(2-nitro-1-phenylethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-diethyl-4-(2-nitro-1-phenylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-dimethyl-4-nitro-: Similar structure but with dimethyl groups instead of diethyl groups.
Benzenamine, N,N-diethyl-4-methyl-: Similar structure but with a methyl group instead of a nitro-phenylethyl group.
Uniqueness
Benzenamine, N,N-diethyl-4-(2-nitro-1-phenylethyl)- is unique due to the presence of both diethyl and nitro-phenylethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
CAS No. |
820233-00-9 |
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Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N,N-diethyl-4-(2-nitro-1-phenylethyl)aniline |
InChI |
InChI=1S/C18H22N2O2/c1-3-19(4-2)17-12-10-16(11-13-17)18(14-20(21)22)15-8-6-5-7-9-15/h5-13,18H,3-4,14H2,1-2H3 |
InChI Key |
OYHCPROZKRVARZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
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